molecular formula C8H14N8O6S B124043 3-Amino-4-pyrazolecarboxamide hemisulfate CAS No. 27511-79-1

3-Amino-4-pyrazolecarboxamide hemisulfate

Cat. No.: B124043
CAS No.: 27511-79-1
M. Wt: 350.32 g/mol
InChI Key: UMPKASYMNORSRO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in the synthesis of triazines and their phosphorus analogs, and pyrazolo [3,4-d]pyrimidines for use as cyclin-dependent kinase 2 inhibitors . This suggests that 3-Amino-4-pyrazolecarboxamide hemisulfate may interact with enzymes and proteins involved in these biochemical reactions.

Cellular Effects

It has been shown to induce neoplasm immunogenicity , suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role in the synthesis of cyclin-dependent kinase 2 inhibitors , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Amino-4-pyrazolecarboxamide hemisulfate involves the reaction of malonamide nitrile with morpholine in the presence of water and trimethyl orthoformate. The reaction mixture is refluxed and then treated with hydrazine hydrate and sulfuric acid to yield the hemisulfate salt .

Industrial Production Methods

The industrial production method for this compound typically involves a one-pot clean production method. This method includes the use of malonamide nitrile, morpholine, and trimethyl orthoformate, followed by treatment with hydrazine hydrate and sulfuric acid. The product is then purified by washing with water and drying .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-pyrazolecarboxamide hemisulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sulfuric acid, and trimethyl orthoformate. The reactions are typically carried out under reflux conditions with controlled temperatures .

Major Products Formed

The major products formed from these reactions include various carbamoyl derivatives and pyrazolo[3,4-d]pyrimidines, which are used as cyclin-dependent kinase 2 inhibitors .

Mechanism of Action

The mechanism of action of 3-Amino-4-pyrazolecarboxamide hemisulfate involves its interaction with molecular targets such as cyclin-dependent kinase 2. The compound inhibits the activity of this enzyme, which plays a crucial role in cell cycle regulation. This inhibition leads to the disruption of cell division and has potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h2*1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPKASYMNORSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181933
Record name 5-Aminopyrazole-4-carboxamide hemisulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27511-79-1
Record name 3-Amino-4-carboxamidopyrazole hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027511791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminopyrazole-4-carboxamide hemisulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopyrazole-4-carboxamide hemisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-CARBOXAMIDOPYRAZOLE HEMISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H5TH7QBY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route used to obtain 3-amino-4-pyrazolecarboxamide hemisulfate?

A1: The synthesis [] involves a two-step process:

    Q2: How is the structure of this compound confirmed?

    A2: The study confirms the structure of the synthesized compound using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy []. These techniques provide information about the functional groups and the arrangement of hydrogen atoms within the molecule, respectively, confirming its identity.

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